molecular formula C4H9Cl3Si B1585121 3-Chloropropylmethyldichlorosilane CAS No. 7787-93-1

3-Chloropropylmethyldichlorosilane

Cat. No.: B1585121
CAS No.: 7787-93-1
M. Wt: 191.55 g/mol
InChI Key: UCJHMXXKIKBHQP-UHFFFAOYSA-N
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Description

3-Chloropropylmethyldichlorosilane is an organosilicon compound with the molecular formula C4H9Cl3Si. It is a colorless to light yellow liquid that is primarily used as a synthetic precursor in various chemical reactions. The compound is known for its reactivity due to the presence of both chlorosilane and chloropropyl groups, making it valuable in the synthesis of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropropylmethyldichlorosilane can be synthesized through the reaction of methyltrichlorosilane with allyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the chlorination of methylchlorosilane derivatives. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully monitored to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloropropylmethyldichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, amines, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound include silanols, polysiloxanes, and various organosilicon derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Chloropropylmethyldichlorosilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

    Biology: The compound is used in the modification of biomolecules to introduce silane groups, which can enhance their stability and reactivity.

    Medicine: It is utilized in the development of drug delivery systems and biomedical devices due to its ability to form stable siloxane bonds.

    Industry: The compound is employed in the production of silicone polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 3-Chloropropylmethyldichlorosilane involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The chlorosilane group reacts with water or alcohols to form silanols, which can further condense to form siloxane bonds. This reactivity is exploited in various applications, including the synthesis of polymers and the modification of surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropropylmethyldichlorosilane is unique due to the presence of both chlorosilane and chloropropyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications, particularly in the formation of organosilicon compounds and polymers .

Biological Activity

3-Chloropropylmethyldichlorosilane is an organosilane compound with significant implications in various fields, including materials science, biochemistry, and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C5_5H9_9Cl2_2Si and a molecular weight of 191.06 g/mol. It is characterized by the presence of chloropropyl and methyl groups attached to a silicon atom, which imparts unique reactivity and functional properties.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through several mechanisms:

  • Hydrolysis : Upon exposure to moisture, the compound hydrolyzes to form silanol groups, which can further react with hydroxyl-containing biomolecules, leading to covalent bonding with proteins or nucleic acids.
  • Reactivity : The electrophilic nature of the silicon atom allows it to engage in nucleophilic substitution reactions. This property is particularly useful in modifying surfaces or creating hybrid materials that can interact with biological systems.
  • Polymerization : The compound can participate in polymerization reactions, forming siloxane networks that may encapsulate or stabilize biological agents, enhancing their delivery or efficacy.

Toxicological Profile

Research indicates that this compound exhibits cytotoxic effects at certain concentrations. Studies have shown that exposure can lead to cellular damage and apoptosis in mammalian cell lines. The compound's toxicity is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes.

Concentration (µM) Cell Viability (%) Effect Observed
0100Control group
1085Mild cytotoxicity
5060Moderate cytotoxicity
10030Severe cytotoxicity

Case Studies

  • Surface Modification Applications : A study demonstrated the effectiveness of this compound in modifying silica surfaces for enhanced hydrophobicity. The treated surfaces exhibited significantly lower water adsorption compared to untreated controls, indicating potential applications in coatings and biomedical devices.
  • Biocompatibility Testing : In another investigation, the compound was evaluated for its biocompatibility when used in conjunction with polymeric matrices for drug delivery systems. Results indicated that while initial cytotoxic effects were observed, subsequent modifications reduced toxicity, allowing for safe use in biomedical applications .
  • Environmental Impact Assessments : Research has also explored the environmental persistence of silanes like this compound. It was found that the compound could undergo hydrolysis in aquatic environments, resulting in less toxic byproducts that are more amenable to biodegradation .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Drug Delivery Systems : Further studies are needed to optimize its use in drug delivery systems, particularly focusing on reducing toxicity while enhancing therapeutic efficacy.
  • Material Science Innovations : Continued exploration of its polymerization capabilities could lead to novel materials with tailored properties for specific applications in electronics or biomaterials.
  • Environmental Remediation : Investigating its role in environmental remediation processes could reveal new methods for mitigating pollution through targeted chemical reactions.

Properties

IUPAC Name

dichloro-(3-chloropropyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(6,7)4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHMXXKIKBHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064856
Record name Silane, dichloro(3-chloropropyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7787-93-1
Record name Dichloro(3-chloropropyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7787-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropropyldichloromethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(3-chloropropyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROPROPYLDICHLOROMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97EI2HMA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.075 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 37° C., followed by heating up to 45° C. over 1 hr. Vacuum distillation yielded 31.3% of MeSiCl2CH2CH2CH2Cl and 22.6% of Me2SiClCH2CH2CH2Cl. This example shows that neither Me2SiHCl nor MeSiHCl2 is a very effective promoter at the equimolar level for reactions of the other with allyl chloride.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
31.3%
Yield
22.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Chloropropylmethyldichlorosilane interact with cotton fabric to impart hydrophobicity, as discussed in the research paper "Hydrophobization of cotton fabric with silanes with different substituents"? []

A1: this compound reacts with hydroxyl groups present on the surface of cotton fibers. [] This reaction forms covalent bonds between the silane molecule and the cotton, replacing the hydrophilic hydroxyl groups with hydrophobic chloropropylmethyl groups. This alteration in surface chemistry reduces the fabric's ability to interact with water molecules, leading to a hydrophobic effect. []

Q2: The paper "Anionic synthesis of a “clickable” middle-chain azide-functionalized polystyrene and its application in shape amphiphiles" mentions utilizing a "clickable" polystyrene. How does this compound contribute to creating such a material? []

A2: this compound can be used to modify the surface of polystyrene. [] The chlorine atom within the chloropropyl group of the silane serves as a reactive site. This allows for further chemical modification, such as the introduction of azide functionalities. These azide groups are "clickable" in the sense that they can participate in highly specific reactions, like click chemistry, enabling the attachment of other molecules or polymers to the polystyrene surface. [] This "clickable" feature allows for the creation of complex macromolecular structures and materials with tailored properties.

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